(2-Fluoro-6-propylpyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-6-propylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C8H11BFNO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of both a fluorine atom and a propyl group on the pyridine ring makes this compound unique and potentially useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-propylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst . The reaction is usually carried out in the presence of a base such as potassium acetate and under mild conditions to ensure high yields and functional group tolerance .
Industrial Production Methods: Industrial production of this compound may involve continuous flow setups for handling organolithium chemistry on a multigram scale . This method allows for efficient synthesis with high throughput and minimal reaction times.
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-6-propylpyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reagents: Bis(pinacolato)diboron, palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium acetate)
Conditions: Mild temperatures (35°C), short reaction times (less than 2 hours), and low catalyst loading
Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-Fluoro-6-propylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for (2-Fluoro-6-propylpyridin-3-yl)boronic acid in cross-coupling reactions involves transmetalation. In this process, the boronic acid transfers its organic group to a palladium complex, forming a new carbon-carbon bond . The reaction proceeds through a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 2-Methylpyridin-3-ylboronic acid
Comparison: (2-Fluoro-6-propylpyridin-3-yl)boronic acid is unique due to the presence of both a fluorine atom and a propyl group on the pyridine ring. This structural feature can influence its reactivity and selectivity in cross-coupling reactions compared to other boronic acids . For example, the fluorine atom can enhance the compound’s stability and electronic properties, while the propyl group can provide steric hindrance, affecting the reaction outcome .
Properties
Molecular Formula |
C8H11BFNO2 |
---|---|
Molecular Weight |
182.99 g/mol |
IUPAC Name |
(2-fluoro-6-propylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H11BFNO2/c1-2-3-6-4-5-7(9(12)13)8(10)11-6/h4-5,12-13H,2-3H2,1H3 |
InChI Key |
XGFYXWSKBPZDHL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=C(C=C1)CCC)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.